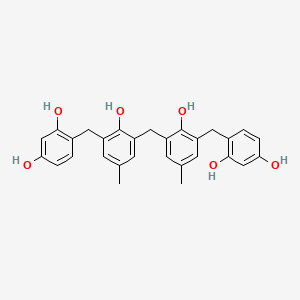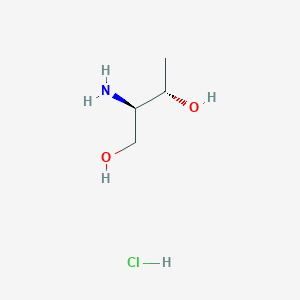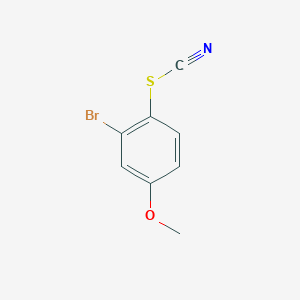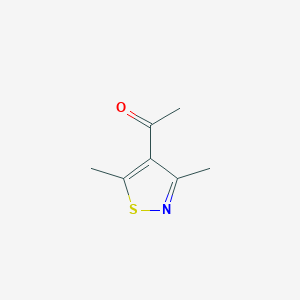
4,4'-((Methylenebis(2-hydroxy-5-methyl-3,1-phenylene))bis(methylene))bis(benzene-1,3-diol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-((Methylenebis(2-hydroxy-5-methyl-3,1-phenylene))bis(methylene))bis(benzene-1,3-diol): is a complex organic compound characterized by its multiple hydroxyl groups and aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-((Methylenebis(2-hydroxy-5-methyl-3,1-phenylene))bis(methylene))bis(benzene-1,3-diol) typically involves the condensation of 2-hydroxy-5-methylbenzaldehyde with formaldehyde, followed by further reactions to introduce additional hydroxyl groups and aromatic rings. The reaction conditions often include acidic or basic catalysts to facilitate the condensation and subsequent reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for efficiency and yield. The use of advanced catalytic systems and controlled reaction environments ensures the consistent production of high-purity 4,4’-((Methylenebis(2-hydroxy-5-methyl-3,1-phenylene))bis(methylene))bis(benzene-1,3-diol).
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the aromatic rings or hydroxyl groups, potentially converting them into less oxidized forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced forms of the aromatic rings or hydroxyl groups.
Substitution: Various substituted aromatic compounds, depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: In biological research, the compound’s hydroxyl groups and aromatic rings make it a useful probe for studying enzyme interactions and other biochemical processes.
Industry: In industrial applications, the compound can be used in the production of polymers, resins, and other materials with desirable mechanical and chemical properties.
Mécanisme D'action
The compound exerts its effects primarily through interactions with various molecular targets, including enzymes and receptors. The hydroxyl groups and aromatic rings facilitate binding to these targets, influencing biochemical pathways and cellular processes. The exact mechanism of action can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
4,4’-((Methylenebis(2-hydroxy-3,1-phenylene))bis(methylene))bis(benzene-1,3-diol): Similar structure but lacks the methyl groups.
4,4’-((Methylenebis(2-hydroxy-5-methyl-3,1-phenylene))bis(methylene))bis(benzene-1,4-diol): Similar structure but with different positioning of hydroxyl groups.
Uniqueness: The presence of multiple hydroxyl groups and methyl groups in 4,4’-((Methylenebis(2-hydroxy-5-methyl-3,1-phenylene))bis(methylene))bis(benzene-1,3-diol) enhances its reactivity and potential for diverse applications. The specific arrangement of these groups also contributes to its unique chemical and physical properties.
Propriétés
Formule moléculaire |
C29H28O6 |
|---|---|
Poids moléculaire |
472.5 g/mol |
Nom IUPAC |
4-[[3-[[3-[(2,4-dihydroxyphenyl)methyl]-2-hydroxy-5-methylphenyl]methyl]-2-hydroxy-5-methylphenyl]methyl]benzene-1,3-diol |
InChI |
InChI=1S/C29H28O6/c1-16-7-20(11-18-3-5-24(30)14-26(18)32)28(34)22(9-16)13-23-10-17(2)8-21(29(23)35)12-19-4-6-25(31)15-27(19)33/h3-10,14-15,30-35H,11-13H2,1-2H3 |
Clé InChI |
NNLPXDBBBBSKAR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)CC2=CC(=CC(=C2O)CC3=C(C=C(C=C3)O)O)C)O)CC4=C(C=C(C=C4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-{[2-(3-Methylthiomorpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B12827691.png)
![(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B12827697.png)






